

# BAY-549 (Azaindole 1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BAY-549  |           |
| Cat. No.:            | B1682951 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY-549**, also known as Azaindole 1, is a potent and highly selective, orally active inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms, playing a significant role in the regulation of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. This technical guide provides an in-depth overview of **BAY-549**, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

**Chemical and Physical Properties** 

| Property                                 | Value                                 |
|------------------------------------------|---------------------------------------|
| Synonyms                                 | Azaindole 1, TC-S 7001, ROCK-IN-2     |
| Molecular Formula                        | C18H13CIF2N6O                         |
| Molecular Weight                         | 402.79 g/mol                          |
| CAS Number                               | 867017-68-3                           |
| Appearance                               | Powder                                |
| Solubility                               | Soluble in DMSO                       |
| Molecular Weight  CAS Number  Appearance | 402.79 g/mol<br>867017-68-3<br>Powder |



# Mechanism of Action: Inhibition of the ROCK Signaling Pathway

**BAY-549** exerts its biological effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of events that ultimately result in increased cellular contraction.[3][4][5]

Key downstream effectors of ROCK include:

- Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing its ATPase activity and promoting the interaction between actin and myosin, which is the molecular basis of muscle contraction.[6][7]
- Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a sustained phosphorylated (and thus active) state of MLC, further enhancing contractility.[3][5]
- LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and accumulation of actin filaments (F-actin).[4][7]
- Ezrin/Radixin/Moesin (ERM) proteins: These proteins link the actin cytoskeleton to the plasma membrane. Phosphorylation by ROCK activates ERM proteins, reinforcing cytoskeletal integrity and cell adhesion.[4]

**BAY-549**, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade that leads to cellular contraction.

Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by **BAY-549**.

Caption: The ROCK signaling pathway and the inhibitory action of BAY-549.



# Quantitative Data In Vitro Potency (IC50)

The half-maximal inhibitory concentration ( $IC_{50}$ ) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target | Species | IC50 (nM)    |
|--------|---------|--------------|
| ROCK1  | Human   | 0.6[1][2][8] |
| ROCK2  | Human   | 1.1[1][2][8] |
| ROCK2  | Murine  | 2.4[8]       |
| ROCK2  | Rat     | 0.8[8]       |

**In Vitro Functional Activity** 

| Assay          | Tissue/Cell Line           | Effect                                          | IC50 (nM) |
|----------------|----------------------------|-------------------------------------------------|-----------|
| Vasorelaxation | Rabbit Saphenous<br>Artery | Inhibition of phenylephrine-induced contraction | 65[8]     |

**In Vivo Efficacy** 

| Animal Model                      | Administration     | Dosage     | Effect                                                |
|-----------------------------------|--------------------|------------|-------------------------------------------------------|
| Anesthetized Normotensive Rats    | Intravenous (i.v.) | 0.03 mg/kg | 8 mm Hg reduction in<br>maximal blood<br>pressure[1]  |
| Anesthetized<br>Normotensive Rats | Intravenous (i.v.) | 0.1 mg/kg  | 18 mm Hg reduction<br>in maximal blood<br>pressure[1] |
| Anesthetized<br>Normotensive Rats | Intravenous (i.v.) | 0.3 mg/kg  | 35 mm Hg reduction in maximal blood pressure[1]       |



### **Kinase Selectivity**

**BAY-549** exhibits high selectivity for ROCK kinases. A screening against a panel of other kinases demonstrated significantly lower potency for off-target kinases.[8][9]

| Kinase     | IC <sub>50</sub> (nM) |
|------------|-----------------------|
| Trk-A      | 252[8]                |
| Flt3       | 303[8]                |
| MLCK       | 7,400[8]              |
| ZIP-kinase | 4,100[8]              |

## **Experimental Protocols**

The following are representative protocols for key experiments used to characterize the activity of **BAY-549**.

# IC<sub>50</sub> Determination for ROCK Kinases (Biochemical Assay)

This protocol outlines a general method for determining the IC<sub>50</sub> of an inhibitor against a purified kinase.

Workflow:





#### Click to download full resolution via product page

Caption: Workflow for determining the IC50 of a kinase inhibitor.

#### Methodology:

#### Reagent Preparation:

- Prepare an assay buffer appropriate for the kinase reaction (e.g., containing Tris-HCl, MgCl<sub>2</sub>, DTT).
- Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km for the specific ROCK isoform.
- Prepare a solution of a suitable substrate for ROCK (e.g., a peptide containing the phosphorylation motif).
- Prepare a solution of purified recombinant human ROCK1 or ROCK2 enzyme.

#### • Inhibitor Preparation:

- Prepare a stock solution of BAY-549 in 100% DMSO.
- Perform serial dilutions of the BAY-549 stock solution in assay buffer to create a range of concentrations to be tested.

#### Assay Procedure:

- In a 96-well or 384-well plate, add the assay buffer, ROCK enzyme, and the substrate.
- Add the different concentrations of BAY-549 to the wells. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).
- Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding ATP to all wells.



- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg<sup>2+</sup>).
- Detection and Analysis:
  - Measure the kinase activity. This can be done using various methods, such as:
    - Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
    - Fluorescence-based assays: Using a fluorescently labeled substrate and detecting its phosphorylation.
    - Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
  - Subtract the background signal from all measurements.
  - Normalize the data to the vehicle control (100% activity).
  - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

## In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)

This protocol describes a method to assess the vasorelaxant effects of **BAY-549** on isolated arterial rings pre-contracted with an agonist.

#### Methodology:

- Tissue Preparation:
  - Humanely euthanize a rabbit and dissect the saphenous arteries.[10][11]



- Carefully clean the arteries of adhering connective tissue and cut them into rings of approximately 2-3 mm in length.
- Mount the arterial rings in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Attach the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes).

#### Experimental Procedure:

- Induce a stable contraction in the arterial rings by adding a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (e.g., 1 μM).
- Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of BAY-549 to the organ bath.
- Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.
- Include a vehicle control (DMSO) to ensure the solvent does not affect the vascular tone.

#### Data Analysis:

- Express the relaxation at each concentration of BAY-549 as a percentage of the precontraction induced by phenylephrine.
- Plot the percentage of relaxation against the logarithm of the BAY-549 concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value for vasorelaxation.

## In Vivo Blood Pressure Measurement (Anesthetized Rat)



This protocol provides a general method for measuring the effect of **BAY-549** on blood pressure in an anesthetized rat model.[12][13]

#### Methodology:

- Animal Preparation:
  - Anesthetize a rat using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).[12]
  - Maintain the animal's body temperature using a heating pad.
  - Perform a surgical cut-down to expose the carotid artery and the jugular vein.
- Catheterization:
  - Insert a catheter filled with heparinized saline into the carotid artery for direct measurement of arterial blood pressure. Connect the catheter to a pressure transducer.
  - Insert a separate catheter into the jugular vein for intravenous administration of the test compound.
- Data Acquisition:
  - Allow the animal to stabilize after the surgical procedure and record a baseline blood pressure for a defined period (e.g., 20-30 minutes).
  - Administer BAY-549 intravenously at the desired doses.
  - Continuously record the mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure.
  - Also monitor heart rate.
- Data Analysis:
  - Calculate the change in blood pressure from the baseline at each dose of BAY-549.



 Analyze the dose-response relationship between the administered dose of BAY-549 and the change in blood pressure.

### Conclusion

**BAY-549** (Azaindole 1) is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to effectively block the Rho/ROCK signaling pathway translates into significant in vitro and in vivo effects, including vasorelaxation and a reduction in blood pressure. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of ROCK inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Azaindole 1 (BAY-549) | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bocsci.com [bocsci.com]
- 6. Rho-associated protein kinase Wikipedia [en.wikipedia.org]
- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 10. A pharmacological study of the rabbit saphenous artery in vitro: a vessel with a large purinergic contractile response to sympathetic nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. A pharmacological study of the rabbit saphenous artery in vitro: a vessel with a large purinergic contractile response to sympathetic nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of invasive blood pressure in rats PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of blood pressure in rats: Invasive or noninvasive methods? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY-549 (Azaindole 1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682951#is-bay-549-also-known-as-azaindole-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com